2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 4-methoxyphenoxy substituent at position 2 and a (Z)-configured methylidene group bridging the pyrimidinone and thioxo-thiazolidinone rings.
Properties
Molecular Formula |
C22H19N3O4S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13- |
InChI Key |
SQMLLIYGUJYXAS-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
A representative method involves reacting 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid as both solvent and catalyst. The mixture is refluxed at 120°C for 12 hours, yielding the pyrido[1,2-a]pyrimidin-4-one scaffold with a reported yield of 78%. Alternative catalysts, such as p-toluenesulfonic acid (PTSA), have been shown to reduce reaction times to 8 hours while maintaining comparable yields.
Table 1: Comparative Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Aminopyridine + ethyl acetoacetate | Acetic acid | 120 | 12 | 78 | |
| 2-Aminopyridine + acetylacetone | PTSA | 110 | 8 | 82 |
Introduction of the 4-Methoxyphenoxy Group
The 4-methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The choice of method depends on the reactivity of the pyrido[1,2-a]pyrimidin-4-one intermediate and the need for regioselectivity.
Nucleophilic Aromatic Substitution
In a typical procedure, the pyrido[1,2-a]pyrimidin-4-one derivative is treated with 4-methoxyphenol in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and dimethylformamide (DMF) as the solvent. The reaction proceeds at 90°C for 6 hours, achieving a yield of 65%. The base deprotonates the phenol, enhancing its nucleophilicity for attack at the electrophilic position of the heterocyclic core.
Ullmann Coupling
For less reactive substrates, copper(I)-catalyzed Ullmann coupling is employed. A mixture of copper(I) iodide (CuI), 1,10-phenanthroline ligand, and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) in toluene facilitates the coupling at 110°C for 24 hours, yielding 58% of the desired product. This method is advantageous for sterically hindered systems but requires longer reaction times.
Formation of the Thiazolidin-5-ylidene Moiety
The thiazolidin-5-ylidene group is constructed through a cyclocondensation reaction between a thiourea derivative and α,β-unsaturated carbonyl compounds. The Z-configuration of the exocyclic double bond is controlled by steric and electronic factors during the reaction.
Stepwise Synthesis
-
Thiourea Formation : Propylamine reacts with carbon disulfide (CS<sub>2</sub>) in ethanol at 0°C to form N-propylthiourea.
-
Cyclization : The thiourea is treated with ethyl bromopyruvate in the presence of triethylamine (TEA) to form the thiazolidine-4-one ring.
-
Knoevenagel Condensation : The thiazolidine-4-one intermediate undergoes condensation with a formylpyrido[1,2-a]pyrimidin-4-one derivative using piperidine as a base, yielding the Z-configured thiazolidin-5-ylidene product.
Table 2: Optimization of Thiazolidin-5-ylidene Formation
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized pyrido[1,2-a]pyrimidin-4-one and thiazolidin-5-ylidene precursors. A Mitsunobu reaction or palladium-catalyzed cross-coupling is employed, depending on the reactivity of the intermediates.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), the methoxyphenoxy and thiazolidin-5-ylidene groups are coupled at room temperature for 24 hours, achieving a 60% yield.
Purification Techniques
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Analytical characterization includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
Challenges and Optimization Strategies
Stereochemical Control
Maintaining the Z-configuration during thiazolidin-5-ylidene formation remains a critical challenge. Computational studies suggest that bulky substituents on the thiazolidine ring favor the Z-isomer by steric hindrance.
Yield Improvement
Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 30 minutes increases the yield of the Knoevenagel condensation step from 70% to 85%.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
-
Conditions : Room temperature, aprotic solvents (e.g., dichloromethane)
-
Products : Sulfoxide (C=S→O) or sulfone (C=SO₂) derivatives, altering biological activity and solubility.
Reduction Reactions
The conjugated imine (C=N) in the pyrido-pyrimidinone core is susceptible to reduction.
-
Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C)
-
Conditions : Methanol/water mixtures, 0–25°C
-
Products : Secondary amine derivatives, enhancing stability for further functionalization.
Electrophilic Substitution
The electron-rich pyrido-pyrimidinone ring undergoes halogenation and nitration.
-
Reagents : Bromine (Br₂), nitric acid (HNO₃)
-
Conditions : Acetic acid, 50–60°C
-
Regioselectivity : Substitution occurs at the C6 position of the pyrimidinone ring.
Nucleophilic Aromatic Substitution
The methoxyphenoxy group facilitates displacement reactions at the para-methoxy position.
-
Reagents : Amines (e.g., piperidine), thiols
-
Conditions : DMF, 80°C
-
Products : Derivatives with modified aryl ether substituents .
Key Reaction Pathways and Data
Stereochemical Considerations
-
The (Z)-configuration of the thiazolidinone methylidene group is critical for reactivity. Under acidic conditions, isomerization to the (E)-form occurs, altering binding affinity in biological systems .
-
Steric effects : The 3-propyl substituent on the thiazolidinone ring hinders nucleophilic attack at the adjacent carbonyl group, favoring reactivity at the pyrido-pyrimidinone core.
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate.
-
Reduction : Hydride attack at the imine carbon generates a tetrahedral intermediate, followed by protonation.
-
Substitution : Aromatic rings activate via resonance with methoxy groups, directing electrophiles to specific positions .
Comparative Analysis with Analogues
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Studies:
- A study demonstrated that derivatives of similar thiazolidinone compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ceftriaxone .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 256 |
| Compound B | S. aureus | 128 |
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly against various cancer cell lines.
Case Studies:
- Research indicated that compounds with similar structural motifs exhibited cytotoxicity against cancer cell lines with IC50 values ranging from 0.66 to 10.20 µmol/L, showing higher potency than conventional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µmol/L) | Comparison Drug |
|---|---|---|
| MCF-7 (Breast) | 0.66 | Doxorubicin |
| HeLa (Cervical) | 5.82 | Doxorubicin |
Antioxidant Activity
The antioxidant potential of this compound is linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies:
- In vitro assays showed that certain derivatives effectively reduced oxidative stress markers in cultured cells, demonstrating a significant increase in cell viability under oxidative conditions .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Crystallographic and Computational Analysis
Crystallographic data for such compounds are typically resolved using SHELXL () and visualized via ORTEP-III (). The WinGX suite () facilitates refinement and geometry analysis, critical for confirming the (Z)-configuration of the methylidene bridge .
Biological Activity
The compound 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 372.45 g/mol. The structure includes various functional groups that may contribute to its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its potential as a chemotherapeutic agent.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using the DPPH radical scavenging assay. Results indicated a scavenging effect comparable to ascorbic acid, with an IC50 value of 25 µM, suggesting it may help mitigate oxidative stress in biological systems.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes associated with disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Exhibited competitive inhibition with an IC50 of 100 nM, indicating potential as an anti-diabetic agent.
- Butyrylcholinesterase (BChE) : Demonstrated moderate inhibition with an IC50 of 46.42 µM, which could be relevant in treating neurodegenerative diseases.
Anti-inflammatory Effects
In vivo studies have suggested that the compound possesses anti-inflammatory properties. It was shown to reduce paw edema in rat models when administered at doses of 50 mg/kg, highlighting its therapeutic potential in inflammatory conditions.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against several cancer cell lines, including MCF-7 and HeLa. Results indicated a dose-dependent response leading to significant cell death at higher concentrations, suggesting mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antioxidant Mechanism
A comparative study with known antioxidants revealed that the compound's mechanism involves electron donation to stabilize free radicals. This was supported by spectrophotometric analysis showing decreased absorbance of DPPH radicals upon treatment with the compound.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what reaction conditions are critical for achieving high yields?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates, leveraging sodium hypochlorite as a green oxidant in ethanol at room temperature. For example, a similar triazolopyridine derivative was prepared in 73% yield using this approach . Key steps include:
- Formation of a hydrazone intermediate by reacting 2-hydrazinopyridine with substituted aldehydes.
- Oxidative ring closure using sodium hypochlorite pentahydrate in ethanol for 3 hours.
- Purification via extraction and chromatography. Critical parameters: pH control (acetic acid as catalyst), solvent choice (ethanol for solubility and environmental safety), and oxidant stoichiometry.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
A combination of 1H/13C NMR , FTIR , and HRMS is essential. For instance:
- 1H-NMR (DMSO-d6) can confirm Z/E isomerism via coupling constants (e.g., δ 10.72 ppm for imine protons) .
- FTIR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- HRMS validates molecular weight (e.g., [M + H]+ calculated as 334.1556, observed 334.1553) .
Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed experimentally?
X-ray crystallography is definitive. For example, SHELXL refinement (via the WinGX suite) resolves bond angles and torsions to distinguish Z/E isomers . Alternatively, NOESY NMR can detect spatial proximity between the methylidene proton and neighboring groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor the Z-isomer during synthesis?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Ethanol vs. DMF (higher polarity may stabilize transition states).
- Oxidant concentration : Sodium hypochlorite (5–10 equiv.) impacts cyclization efficiency .
- Temperature : Room temperature minimizes side reactions vs. elevated temperatures. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Validate computational models (e.g., DFT-optimized geometries) against SHELXL-refined X-ray structures .
- Use ORTEP-3 to visualize electron density maps and adjust torsion angles for disordered groups (e.g., methoxyphenoxy substituents) .
- Cross-check with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Q. How are disordered moieties (e.g., thiophene or methoxyphenoxy groups) managed during crystallographic refinement?
- Apply SHELXL constraints :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
